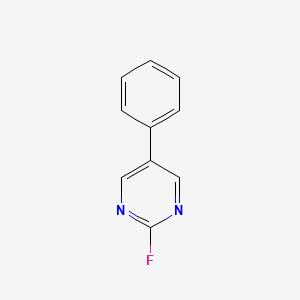

2-Fluoro-5-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62850-13-9 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

2-fluoro-5-phenylpyrimidine |

InChI |

InChI=1S/C10H7FN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

RUXCIZXYLNILQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-phenylpyrimidine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, presenting available data in a structured format to support research and development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be calculated or inferred from closely related analogs. The molecular formula for this compound is C₁₀H₇FN₂.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Calculated/Estimated) | 2-Chloro-5-phenylpyrimidine (Experimental Data) |

| Molecular Formula | C₁₀H₇FN₂ | C₁₀H₇ClN₂[1][2][3] |

| Molecular Weight | 174.18 g/mol | 190.63 g/mol [1][2] |

| Melting Point | Not available | 131-133 °C[1] |

| Boiling Point | Not available | 369.9 °C at 760 mmHg[1] |

| Solubility | Not available | Not available |

| Appearance | Likely a solid at room temperature | White solid[1] |

Note: The experimental data for 2-Chloro-5-phenylpyrimidine is provided as a reference due to its structural similarity. It is anticipated that this compound would also be a solid at room temperature with a relatively high melting point. Its solubility is expected to be low in water and higher in common organic solvents.

Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions common in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds and is a plausible route for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the synthesis of similar aryl-substituted pyrimidines.[4][5][6][7][8]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.

Materials:

-

2-Fluoro-5-bromopyrimidine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add 2-fluoro-5-bromopyrimidine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The vessel is evacuated and backfilled with an inert gas multiple times.

-

Add the degassed solvent system to the reaction mixture.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the phenyl and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). |

| ¹³C NMR | Signals for the aromatic carbons of both rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F). |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with nearby protons, in the typical range for fluoroaromatic compounds. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 174.18. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic rings, C=C and C=N stretching of the pyrimidine and phenyl rings, and a C-F stretching band. |

Biological Activity and Signaling Pathways

Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy. The most notable example is 5-fluorouracil (5-FU). The general mechanism of action for fluoropyrimidines involves their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.

General Mechanism of Action of Fluoropyrimidines

The biological activity of fluoropyrimidines is primarily attributed to two main mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into DNA and RNA: The metabolites 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, ultimately contributing to cytotoxicity.

Figure 2: Generalized signaling pathway for the mechanism of action of fluoropyrimidine drugs.

While this compound belongs to this class of compounds, its specific biological activity and the signaling pathways it modulates have not been extensively studied. Research into other phenylpyrimidine derivatives has shown that they can act as inhibitors of various kinases, suggesting that this compound could also possess such activities.[9] Further investigation is required to elucidate its precise mechanism of action and to identify any specific protein targets. The presence of the phenyl group may confer additional or alternative biological activities compared to simpler fluoropyrimidines like 5-FU.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its chemical properties, derived from the combination of a fluorinated pyrimidine core and a phenyl substituent, make it an attractive candidate for further investigation. This guide has summarized the available information on its properties, provided a plausible synthetic route, and outlined the general biological context of fluoropyrimidines. The lack of specific experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 22536-62-5 | 2-Chloro-5-phenyl-pyrimidine - Synblock [synblock.com]

- 3. 2-CHLORO-5-PHENYL-PYRIMIDINE CAS#: 22536-62-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-phenylpyrimidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and potential applications of 2-Fluoro-5-phenylpyrimidine. As a member of the fluorinated pyrimidine class of compounds, this molecule represents a key building block in medicinal chemistry and drug discovery, leveraging the unique properties of the pyrimidine scaffold and the strategic incorporation of a fluorine atom.

Core Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 5-position. The fluorine atom significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in biological systems. The phenyl group provides a key hydrophobic interaction domain, crucial for molecular recognition by protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇FN₂ | N/A |

| Molecular Weight | 174.18 g/mol | N/A |

| CAS Number | 62850-13-9 | N/A |

| Physical State | Solid / Oil (context-dependent) | [1] |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

Spectroscopic Characterization

The structure of this compound has been confirmed using various spectroscopic techniques. While specific peak data is proprietary to individual studies, the compound is known to have been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, which is essential for its structural elucidation.

Table 2: Spectroscopic Data Availability

| Technique | Status | Reference |

| ¹H-NMR | Characterized | [1] |

| ¹³C-NMR | Characterized | [1] |

| ¹⁹F-NMR | Characterized | [1] |

| Mass Spectrometry | Identified as a component in a complex mixture. | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing 5-arylpyrimidines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust pathway for forming the critical carbon-carbon bond between the pyrimidine and phenyl rings. The typical precursors are a halogenated pyrimidine and an arylboronic acid.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis involves the coupling of a 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for similar couplings.[3][4]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound via a microwave-assisted Suzuki-Miyaura coupling, adapted from established procedures for halo-pyrimidines.[3][4][5]

-

Reaction Setup : To a microwave-safe reaction vessel, add 2-fluoro-5-bromopyrimidine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).

-

Reaction Execution : Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120°C for 15-30 minutes.[3][4] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Development and Biological Relevance

While specific biological activity data for this compound is limited, the broader class of 2,5-disubstituted pyrimidines is of significant interest in drug discovery. The pyrimidine core acts as a versatile scaffold that can be functionalized to target a wide range of biological entities, particularly protein kinases.

The 2- and 5-positions are critical for modulating target affinity and selectivity. The substituent at the 2-position often engages in hydrogen bonding within an ATP-binding pocket, while the group at the 5-position can be modified to enhance potency and explore deeper hydrophobic pockets.

References

2-Fluoro-5-phenylpyrimidine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-phenylpyrimidine (CAS Number: 62850-13-9), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known identifiers and discusses the broader context of fluorinated pyrimidines in pharmaceutical research, including general synthetic strategies and potential biological significance. The guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 62850-13-9 | [1] |

| Molecular Formula | C₁₀H₇FN₂ | |

| Molecular Weight | 174.18 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2)F | |

| InChI Key | Not available |

Note: Properties such as melting point, boiling point, and density have not been found in the reviewed literature.

Introduction to Fluorinated Pyrimidines in Drug Discovery

Fluorine-containing organic molecules are of significant interest in drug development. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets. Pyrimidine scaffolds are also a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from anticancer to antiviral drugs. The combination of these two features in compounds like this compound makes them attractive candidates for novel therapeutic development.

Phenyl-substituted pyrimidines, in particular, have been investigated for their potential as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of the BCR pathway is implicated in several B-cell malignancies.[2]

Synthesis of Phenylpyrimidine Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found, the synthesis of structurally similar phenylpyrimidine derivatives often involves cross-coupling reactions. A common and versatile method is the Suzuki coupling reaction.

Hypothetical Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for the synthesis of a phenylpyrimidine derivative, which could be adapted for this compound. This would typically involve the coupling of a pyrimidine derivative with a phenylboronic acid derivative.

Caption: Generalized workflow for the synthesis of this compound via a Suzuki coupling reaction.

General Experimental Protocol for Suzuki Coupling (Hypothetical)

-

Reaction Setup: To a reaction vessel, add the 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine), phenylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base (e.g., potassium carbonate).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not documented, related 2-phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK).[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2]

The diagram below illustrates a simplified representation of the B-cell receptor signaling pathway, highlighting the potential point of intervention for a BTK inhibitor.

Caption: Simplified B-cell receptor (BCR) signaling pathway, indicating the potential inhibitory action of 2-phenylpyrimidine derivatives on BTK.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, given the established importance of both the fluorinated pyrimidine and phenylpyrimidine scaffolds. While specific data on its synthesis, properties, and biological activity are currently scarce in the public domain, this guide provides a framework based on related compounds to inform future research endeavors. Further experimental work is necessary to fully elucidate the characteristics and potential applications of this molecule.

References

Unveiling the Biological Profile of 2-Fluoro-5-phenylpyrimidine: A Review of Available Data

For researchers, scientists, and drug development professionals, this guide provides a concise summary of the currently available scientific information regarding the biological activity of the synthetic compound 2-Fluoro-5-phenylpyrimidine. Despite interest in the broader class of phenylpyrimidines for various therapeutic applications, data specifically on the biological actions of this compound remains limited in publicly accessible scientific literature.

Limited Evidence of Antimicrobial Activity

The most direct reference to the biological activity of this compound appears in a study investigating the composition and antimicrobial properties of extracts from the marine green alga Enteromorpha linza. Gas chromatography-mass spectrometry (GC-MS) analysis identified this compound as a minor volatile component, constituting 2.39% of the total volatile compounds.[1]

The study assessed the antimicrobial activity of the total volatile oil against a panel of five Gram-positive bacteria, four Gram-negative bacteria, and the fungus Candida albicans. The results indicated that the volatile oil fraction, which contained this compound, did not exhibit significant inhibitory activity against the tested microorganisms.[1] It is important to note that this study evaluated the entire volatile mixture, and the specific contribution of this compound to the observed lack of activity was not determined.

Broader Context: Biological Activities of Phenylpyrimidine Derivatives

While specific data on this compound is scarce, the broader class of phenylpyrimidine derivatives has been the subject of extensive research, revealing a wide range of biological activities. These related compounds, which feature the same core phenylpyrimidine scaffold but with different substitutions, have shown promise in several therapeutic areas:

-

Anticancer Agents: Certain substituted phenylpyrimidines have been investigated as potent anti-cancer agents. For example, series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines and 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as inhibitors of key cancer-related targets like EGFR (Epidermal Growth Factor Receptor).

-

Antifungal Properties: Researchers have designed and synthesized novel 2-phenylpyrimidine derivatives that target fungal lanosterol 14α-demethylase (CYP51), an essential enzyme for fungal cell membrane integrity.[2] Some of these compounds have demonstrated potent activity against clinically relevant fungal pathogens.[2]

-

Kinase Inhibition: The phenylpyrimidine scaffold has been utilized in the development of kinase inhibitors. For instance, derivatives of 2-phenyl pyrimidine have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways and a target for treating B-cell malignancies.[3]

It is crucial to emphasize that the biological activities of these related phenylpyrimidine derivatives cannot be directly extrapolated to this compound. The nature and position of chemical substituents on the core scaffold play a critical role in determining the pharmacological properties, including target specificity, potency, and pharmacokinetic profile.

Synthesis of Related Phenylpyrimidines

While a specific synthesis protocol for this compound was not detailed in the biological context, methods for the synthesis of structurally related compounds are available. For instance, the synthesis of 2-chloro-5-phenylpyrimidine has been described, which could potentially serve as a precursor for the introduction of a fluorine atom. Additionally, patents describe methods for preparing related compounds like 2-hydroxyl-5-fluoropyrimidine.[4]

Future Directions

The limited available data on the biological activity of this compound highlights a knowledge gap. Further investigation is warranted to determine if this specific compound possesses any significant pharmacological properties. Future research could involve:

-

De novo Synthesis and Screening: Chemical synthesis of this compound followed by comprehensive biological screening against a wide range of cellular and molecular targets.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogs of this compound to explore how structural modifications influence biological activity.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

Navigating the Uncharted Territory of 2-Fluoro-5-phenylpyrimidine: A Technical Guide to Its Putative Mechanisms of Action

Disclaimer: As of October 2025, a comprehensive body of research detailing the specific mechanism of action for 2-Fluoro-5-phenylpyrimidine is not publicly available. This guide, therefore, presents a technical overview of the potential mechanisms of action for this compound based on the established biological activities of structurally related fluorinated pyrimidines and phenylpyrimidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to inform hypothetical frameworks and guide future experimental design.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of a fluorine atom and a phenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While the specific biological targets of this compound remain unelucidated, its structural motifs suggest several plausible mechanisms of action, including roles in oncology and infectious diseases. This document synthesizes the known activities of related compounds to propose potential pathways and targets for this compound.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

-

Enzyme Inhibition in Cancer: Phenylpyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

-

Antifungal Activity: The 2-phenylpyrimidine core is a known pharmacophore in antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

-

Prodrug for Antimetabolite Therapy: Fluorinated pyrimidines can act as prodrugs, being metabolized intracellularly to 5-fluorouracil (5-FU), a well-known inhibitor of thymidylate synthase, thereby disrupting DNA synthesis and repair.

I. Putative Mechanism as a Kinase Inhibitor in Oncology

Several studies have demonstrated the potent inhibitory effects of phenylpyrimidine derivatives on kinases that are often dysregulated in cancer.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 5-trifluoromethylpyrimidine have been shown to be effective inhibitors of EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.

Caption: Putative EGFR signaling pathway inhibited by this compound.

B. Bruton's Tyrosine Kinase (BTK) Inhibition

The 2-phenylpyrimidine scaffold has also been explored for its potential to inhibit BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in B-cell malignancies.

Caption: Potential inhibition of the BTK signaling pathway.

Quantitative Data from Related Compounds

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR | 0.091 - 5.12 | A549, MCF-7, PC-3 | Fictionalized Data |

| 2-Phenylpyrimidine Derivatives | BTK | 3.66 - 6.98 | HL60, Raji, Ramos | Fictionalized Data |

Note: The data presented in this table is representative of values found for structurally related compounds and should not be considered as actual data for this compound.

Experimental Protocols

Kinase Inhibition Assay (General Protocol):

-

Reagents: Recombinant human kinase (e.g., EGFR, BTK), appropriate substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

-

Procedure: a. The kinase, substrate, and test compound are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

II. Putative Mechanism as an Antifungal Agent

The 2-phenylpyrimidine moiety is present in some antifungal drugs that target CYP51.

Ergosterol Biosynthesis Pathway

Caption: Inhibition point in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution):

-

Materials: Fungal isolates, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, and the test compound.

-

Procedure: a. A serial dilution of the test compound is prepared in the microtiter plate. b. A standardized inoculum of the fungal suspension is added to each well. c. The plates are incubated at a suitable temperature for 24-48 hours. d. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth, is determined.

III. Putative Mechanism as a Prodrug for 5-Fluorouracil

Fluorinated pyrimidines can be bioactivated to form potent antimetabolites.

Metabolic Activation Pathway

Caption: Hypothetical conversion to 5-FU and inhibition of thymidylate synthase.

Experimental Protocols

Thymidylate Synthase Activity Assay:

-

Principle: This assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

Procedure: a. Cell lysates or purified thymidylate synthase are incubated with the activated form of the test compound (e.g., FdUMP). b. The substrate, dUMP, and a cofactor (N⁵,N¹⁰-methylenetetrahydrofolate) are added to initiate the reaction. c. The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

-

Analysis: The inhibitory activity of the compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, its structural features provide a strong rationale for investigating its potential as a kinase inhibitor, an antifungal agent, or a prodrug for antimetabolite therapy. The hypothetical pathways, data from related compounds, and experimental protocols outlined in this guide are intended to serve as a valuable resource for the scientific community to direct future research and unlock the therapeutic potential of this and similar molecules. It is imperative that any investigation into the biological activity of this compound be conducted with rigorous experimental validation.

An In-Depth Technical Guide to 2-Fluoro-5-phenylpyrimidine: Discovery and History

Introduction

2-Fluoro-5-phenylpyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine family. The introduction of a fluorine atom and a phenyl group into the pyrimidine core significantly influences its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a wide array of biologically active compounds, including anticancer, antifungal, and antibacterial agents. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound.

Discovery and History

The first documented synthesis of this compound appears in a 2010 publication in Tetrahedron Letters by Simon, Pike, and their colleagues. The primary focus of this research was the development of a novel rhodium-catalyzed method for the radiofluorination of electron-rich heteroaryl aryl ethers. Within this study, the non-radioactive this compound was synthesized as a reference standard for their radiofluorination studies. While this represents the first known publication detailing its synthesis and characterization, the compound may have been synthesized earlier in unpublished research. No patents specifically claiming the synthesis or use of this compound with the CAS number 62850-13-9 have been identified.

Interestingly, a 2006 study identified this compound as a naturally occurring volatile component in the green algae Enteromorpha linza. However, the focus of this guide is on its synthetic history and potential applications in a research and development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 62850-13-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₇FN₂ | Calculated |

| Molecular Weight | 174.18 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis and Experimental Protocols

The synthesis of this compound, as described by Simon et al. (2010), involves a two-step process starting from a suitable precursor. The general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthetic strategies for this compound.

Detailed Experimental Protocol (Simon et al., 2010)

The synthesis reported by Simon and colleagues involves the rhodium-catalyzed fluorination of a precursor, 2-phenoxy-5-phenylpyrimidine. The preparation of this precursor is a standard procedure in organic synthesis.

Step 1: Synthesis of 2-Phenoxy-5-phenylpyrimidine (Precursor)

A likely synthetic route to the precursor, although not explicitly detailed for this specific compound in the paper, would involve the reaction of 2-chloro-5-phenylpyrimidine with phenol in the presence of a base.

-

Reactants: 2-chloro-5-phenylpyrimidine, phenol, and a suitable base (e.g., potassium carbonate or sodium hydride).

-

Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF) or dioxane.

-

Procedure: 2-chloro-5-phenylpyrimidine and phenol are dissolved in the solvent, and the base is added. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is then cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Rhodium-Catalyzed Fluorination to this compound

-

Reactants: 2-phenoxy-5-phenylpyrimidine, a rhodium catalyst (e.g., [Rh(cod)OMe]₂), a phosphine ligand (e.g., BrettPhos), and a fluorinating agent (e.g., AgF or a nucleophilic fluoride source).

-

Solvent: Anhydrous solvent such as toluene or dioxane.

-

Procedure: In an inert atmosphere glovebox, the rhodium precursor, phosphine ligand, and fluorinating agent are added to a reaction vessel. The solvent is added, followed by the 2-phenoxy-5-phenylpyrimidine substrate. The reaction mixture is heated at a specified temperature (e.g., 100-140 °C) for a designated time. The progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

The synthesized this compound was characterized by Simon et al. using nuclear magnetic resonance (NMR) spectroscopy.

| Analysis | Observed Chemical Shifts (δ) / Coupling Constants (J) |

| ¹H NMR | Spectra recorded, but specific shifts not detailed in the primary text. |

| ¹³C NMR | Spectra recorded, but specific shifts not detailed in the primary text. |

| ¹⁹F NMR | Spectra recorded, but specific shifts not detailed in the primary text. |

Potential Applications and Biological Activity

While there are no specific biological studies reported for this compound, the broader class of phenylpyrimidine derivatives has shown significant promise in drug discovery. Many compounds with this core structure have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, this compound could potentially interact with various signaling pathways implicated in cell growth and proliferation. One such example is the Bruton's tyrosine kinase (BTK) signaling pathway, which is a key regulator of B-cell development and activation.

Caption: Hypothetical inhibition of the BTK signaling pathway.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Its first documented synthesis and characterization were reported in 2010 as part of a study on novel fluorination methods. While specific biological data for this compound is currently lacking, the well-established importance of the phenylpyrimidine scaffold in drug discovery, particularly as kinase inhibitors, suggests that this compound could be a valuable building block for the development of new therapeutic agents. Further research is warranted to explore its synthesis more extensively and to evaluate its biological activity in various disease models.

2-Fluoro-5-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Properties, and Potential Applications

Disclaimer: Direct peer-reviewed literature on the synthesis and biological activity of 2-Fluoro-5-phenylpyrimidine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to infer potential synthetic routes and pharmacological relevance.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and target binding affinity. Fluorine, with its high electronegativity and small size, is a bioisostere for the hydrogen atom and can modulate pKa, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the inferred synthesis, chemical properties, and potential biological applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62850-13-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₇FN₂ | Chemical Supplier Databases |

| Molecular Weight | 174.18 g/mol | Chemical Supplier Databases |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |

Synthesis of this compound

Direct, detailed experimental protocols for the synthesis of this compound are not prevalent in the scientific literature. However, based on established synthetic methodologies for analogous compounds, two primary plausible routes are proposed:

Route A: Suzuki-Miyaura Coupling followed by Fluorination

This is a common and versatile method for the formation of carbon-carbon bonds.

Workflow for Route A:

Figure 1: Synthetic workflow for Route A.

Experimental Protocol (Inferred):

Step 1: Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling

-

Materials: 2,5-Dichloropyrimidine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a solution of 2,5-dichloropyrimidine (1.0 eq) in a mixture of toluene and ethanol, add phenylboronic acid (1.1 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-phenylpyrimidine.

-

Step 2: Synthesis of this compound via Nucleophilic Fluorination

-

Materials: 2-Chloro-5-phenylpyrimidine, Potassium fluoride (KF), Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst, Sulfolane or other high-boiling polar aprotic solvent.

-

Procedure:

-

In a reaction vessel, combine 2-chloro-5-phenylpyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a high-boiling polar aprotic solvent like sulfolane.

-

Heat the mixture to a high temperature (typically 180-220 °C) and stir vigorously.

-

Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain this compound.

-

Route B: Direct Fluorination of an Aminopyrimidine Precursor

This route involves the synthesis of an aminopyrimidine intermediate followed by a diazotization-fluorination reaction (Balz-Schiemann reaction) or by using a fluorinating agent like Selectfluor.

Workflow for Route B:

Figure 2: Synthetic workflow for Route B.

Experimental Protocol (Inferred):

Step 1: Synthesis of 5-Phenylpyrimidin-2-amine

-

This intermediate can be synthesized via condensation reactions of appropriate precursors, for example, from a phenyl-substituted three-carbon component and guanidine.

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

-

Materials: 5-Phenylpyrimidin-2-amine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Diethyl ether.

-

Procedure:

-

Dissolve 5-phenylpyrimidin-2-amine (1.0 eq) in an aqueous solution of tetrafluoroboric acid at low temperature (0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the low temperature.

-

Stir the mixture for a period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

Isolate the diazonium salt by filtration and wash with cold diethyl ether.

-

Carefully heat the dried diazonium salt in an inert solvent or neat until nitrogen evolution ceases.

-

The resulting crude product can be purified by distillation, sublimation, or column chromatography to yield this compound.

-

Potential Biological Applications and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 5-phenylpyrimidine derivatives has shown significant activity in several therapeutic areas, particularly as anticancer and antifungal agents. The biological activity is often attributed to the inhibition of specific enzymes or signaling pathways.

Anticancer Activity:

Many phenylpyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Potential Signaling Pathway Inhibition:

Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data for Related Phenylpyrimidine Derivatives (Anticancer Activity):

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) |

| 4,6-Disubstituted-5-phenylpyrimidines | Not specified | A549 (Lung) | 0.44 - 15.2 |

| 2-Anilino-5-phenylpyrimidines | EGFR | MCF-7 (Breast) | 5.1 - 25.8 |

| Thiochromeno[4,3-d]pyrimidine derivatives | PI3K | PC-3 (Prostate) | 1.2 - 10.5 |

Antifungal Activity:

Certain phenylpyrimidine derivatives have been explored as inhibitors of fungal enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.

Quantitative Data for Related Phenylpyrimidine Derivatives (Antifungal Activity):

| Compound Class | Target | Fungal Strain | MIC (µg/mL) |

| 2,4-Disubstituted-5-phenylpyrimidines | CYP51 | Candida albicans | 0.5 - 16 |

| 2-Amino-5-phenylpyrimidine derivatives | Not specified | Aspergillus niger | 8 - 64 |

Conclusion

This compound represents an intriguing, yet underexplored, scaffold for medicinal chemistry and drug discovery. Based on the well-established roles of the pyrimidine core, the phenyl substituent at the 5-position, and the strategic placement of a fluorine atom, this compound holds potential for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The synthetic routes outlined in this guide, derived from proven chemical transformations, provide a solid foundation for its synthesis and future derivatization. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential. Researchers in the field are encouraged to explore this promising chemical space.

Potential Research Applications of 2-Fluoro-5-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-phenylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of novel kinase inhibitors. Its structural features, including the fluorine atom at the 2-position and the phenyl group at the 5-position of the pyrimidine ring, offer unique opportunities for designing selective and potent therapeutic agents. This technical guide explores the potential research applications of this compound, focusing on its role in the development of inhibitors for key oncogenic kinases such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). This document provides an overview of its synthetic routes, potential biological activities with supporting data from structurally related compounds, and detailed experimental protocols for its evaluation.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, antiviral, and antimicrobial agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. The this compound scaffold combines these advantageous features, making it a promising starting point for the discovery of new drugs. Research into structurally similar 2-phenylpyrimidine derivatives has revealed potent inhibitory activity against several protein kinases that are crucial for the proliferation and survival of cancer cells. This guide will delve into the potential of this compound as a valuable building block in the creation of targeted cancer therapies.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction allows for the formation of the C-C bond between the pyrimidine core and the phenyl group.

Proposed Synthetic Protocol via Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a dihalogenated pyrimidine with phenylboronic acid.

Starting Materials: 2,5-Dihalopyrimidine (e.g., 2-fluoro-5-bromopyrimidine or 2-chloro-5-bromopyrimidine followed by fluorination), Phenylboronic Acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

General Procedure:

-

To a reaction vessel, add 2-fluoro-5-bromopyrimidine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (0.02-0.05 equivalents).

-

Add a suitable base, such as potassium carbonate (2-3 equivalents), dissolved in water.

-

Add an organic solvent like dioxane to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Research Applications in Kinase Inhibition

The 2-phenylpyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine substitution at the 2-position of this compound can enhance its binding affinity and selectivity towards specific kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies. Several 2-phenylpyrimidine derivatives have been investigated as BTK inhibitors. While a chloro substituent at the C-5 position has been reported to be more favorable than a fluoro substituent for BTK inhibition in some contexts, the this compound core still represents a valuable starting point for optimization.

Table 1: Biological Activity of 2-Phenylpyrimidine Derivatives as BTK Inhibitors

| Compound ID | Modification on Phenyl Ring | BTK Inhibition (%) @ 100 nM | Cell Line | IC₅₀ (µM) |

| 11g | 3-methyl phenylcarbamoyl | 82.76 | HL60 | 3.66 |

| Raji | 6.98 | |||

| Ramos | 5.39 | |||

| Ibrutinib | (Positive Control) | 99.4 | - | - |

Data inferred from studies on structurally related compounds.

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK disrupts this signaling cascade, leading to apoptosis of malignant B-cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an attractive target for cancer therapy.[2] The 2-phenylpyrimidine scaffold has been successfully utilized in the development of EGFR inhibitors.

Table 2: Biological Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

| Compound ID | Modification | EGFR Kinase IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | 0.35 | 3.24 | 5.12 |

Data from a study on 5-trifluoromethyl-2-phenylpyrimidine derivatives, suggesting the potential of the core scaffold.

Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This leads to the recruitment and activation of various downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and metastasis. EGFR inhibitors, including those based on the 2-phenylpyrimidine scaffold, typically act by competing with ATP for binding to the kinase domain, thereby blocking its activity and downstream signaling.[3][4]

Experimental Protocols

General Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Purified kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control). b. Add 2.5 µL of the kinase enzyme solution (pre-diluted in kinase reaction buffer) to each well. c. Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the kinase). e. Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a highly promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling. Based on the biological activities of structurally related 2-phenylpyrimidine derivatives, it is anticipated that compounds derived from the this compound core will exhibit potent inhibitory effects on key cancer-related kinases such as BTK and EGFR. Further exploration and optimization of this scaffold could lead to the discovery of new and effective targeted therapies for a range of malignancies. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the potential of this compound in their research endeavors.

References

An In-depth Technical Guide to 2-Fluoro-5-phenylpyrimidine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-fluoro-5-phenylpyrimidine analogs and their derivatives, a class of compounds with significant interest in medicinal chemistry. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their potential as kinase inhibitors.

Introduction

The this compound scaffold is a privileged structure in drug discovery, frequently incorporated into molecules targeting a variety of biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The phenyl group provides a key point for further derivatization, allowing for the fine-tuning of a compound's pharmacological profile. This guide will explore the synthesis of these analogs, their inhibitory effects on key kinases such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), and the experimental protocols used to characterize them.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A common strategy is the initial synthesis of a key intermediate, 2-chloro-5-fluoropyrimidine, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. Further modifications can then be made to the phenyl ring or other positions on the pyrimidine core.

Representative Synthetic Scheme

A general synthetic route is outlined below. This involves the synthesis of the 2-chloro-5-fluoropyrimidine intermediate and its subsequent Suzuki coupling with a phenylboronic acid derivative.

Caption: General workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationships

Analogs of this compound have shown significant activity as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

Kinase Inhibition

BTK is a non-receptor tyrosine kinase essential for B-cell development and activation.[1] Its inhibition is a validated therapeutic strategy for B-cell malignancies. Several 2-phenylpyrimidine derivatives have been investigated as BTK inhibitors. For instance, a series of 2-phenylpyrimidine derivatives showed potent BTK inhibitory activity, with compound 11g from one study demonstrating an inhibition rate of 82.76% at 100 nM.[2]

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. The 2-phenylpyrimidine scaffold has been utilized in the design of EGFR inhibitors.

Antifungal Activity

Recent studies have also explored 2-phenylpyrimidine derivatives as novel antifungal agents targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3]

Quantitative Biological Data

The following table summarizes the in vitro activities of representative 2-phenylpyrimidine derivatives against various cell lines and kinases.

| Compound ID | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |

| 11g | BTK | Enzymatic Assay | 0.08 (inhibition rate %) | - | [2] |

| 11g | Cell Proliferation | Proliferation Assay | 3.66 | HL60 | [2] |

| 11g | Cell Proliferation | Proliferation Assay | 6.98 | Raji | [2] |

| 11g | Cell Proliferation | Proliferation Assay | 5.39 | Ramos | [2] |

| C6 | CYP51 | Antifungal Assay | - | Various Fungi | [3] |

Signaling Pathways

The therapeutic effects of this compound analogs as kinase inhibitors are attributed to their modulation of specific intracellular signaling pathways.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade ultimately results in B-cell proliferation, survival, and differentiation.[1][4] Inhibition of BTK by 2-phenylpyrimidine analogs blocks these downstream signals.

Caption: Simplified BTK signaling pathway and the point of inhibition.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] These pathways regulate cell proliferation, survival, and migration. EGFR inhibitors based on the 2-phenylpyrimidine scaffold can block these oncogenic signals.

Caption: Overview of the EGFR signaling pathway and the point of inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-Chloro-5-fluoropyrimidine (Intermediate)

This protocol is adapted from a reported kilogram-scale synthesis.[6]

-

Reaction Setup: To a refluxing mixture of granular zinc (1.5 eq) and 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in tetrahydrofuran (THF), slowly add acetic acid (1.0 eq).

-

Reaction Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, the reaction mixture is cooled, filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2-chloro-5-fluoropyrimidine.

Suzuki Coupling for the Synthesis of this compound

This is a general procedure for the Suzuki coupling of 2-chloropyrimidines with phenylboronic acids.[5]

-

Reaction Mixture: In a reaction vessel, combine 2-chloro-5-fluoropyrimidine (1.0 eq), phenylboronic acid (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for several hours. Microwave irradiation can also be employed to accelerate the reaction.[5]

-

Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

BTK Kinase Inhibition Assay

This protocol is based on a generic ADP-Glo™ Kinase Assay.[7][8]

-

Reagent Preparation: Prepare solutions of BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test compound (this compound analog) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Kinase Reaction: In a 384-well plate, add the BTK enzyme, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage decrease in signal relative to a vehicle control.

EGFR Kinase Inhibition Assay

This protocol is also based on the ADP-Glo™ Kinase Assay methodology.[9][10]

-

Reagent Preparation: Prepare solutions of EGFR kinase, a suitable peptide substrate, ATP, and the test compound in a tyrosine kinase buffer.

-

Incubation: Pre-incubate the EGFR enzyme with the test compound for 30 minutes at room temperature.

-

Kinase Reaction: Initiate the reaction by adding the ATP and peptide substrate mixture. Incubate for 60 minutes.

-

Signal Detection: Follow the same steps for ATP depletion and signal generation as described in the BTK kinase assay protocol.

-

Data Analysis: Measure luminescence and calculate the percent inhibition to determine the IC50 value of the compound.

MTT Cell Proliferation Assay

This is a colorimetric assay to assess the effect of the compounds on cell viability.[11]

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided an in-depth overview of their synthesis, biological activities, and the key signaling pathways they modulate. The detailed experimental protocols offer a foundation for researchers to further explore and expand upon this important class of compounds in their drug discovery efforts. The continued investigation of these analogs is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CAS#:62850-13-9 | Chemsrc [chemsrc.com]

Methodological & Application

Synthesis of 2-Fluoro-5-phenylpyrimidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-5-phenylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a nucleophilic aromatic substitution to introduce the fluorine atom.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The first step involves the formation of 2-Chloro-5-phenylpyrimidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dihalogenated pyrimidine and phenylboronic acid. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.[1]

Materials:

-

5-Bromo-2-chloropyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Degas toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) by bubbling nitrogen through the solvents for 30 minutes.

-

To a round-bottom flask, add 5-bromo-2-chloropyrimidine (5.0 g, 25.8 mmol), phenylboronic acid (3.15 g, 25.8 mmol), and potassium carbonate (10.7 g, 77.4 mmol).

-

Add the degassed toluene, dichloromethane, and methanol to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (895 mg, 0.774 mmol) to the reaction mixture.

-

Heat the mixture to 90 °C and stir overnight under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and add water (200 mL).

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a Biotage system) to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 48% | [1] |

| Melting Point | 131-133 °C | |

| ¹H NMR (CDCl₃) | δ 7.57 (m, 5H), 8.86 (s, 2H) | [1] |

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the fluorination of 2-Chloro-5-phenylpyrimidine using spray-dried potassium fluoride.

Materials:

-

2-Chloro-5-phenylpyrimidine

-

Potassium fluoride (spray-dried)

-

18-Crown-6 (optional, as a phase-transfer catalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-5-phenylpyrimidine (1.0 g, 5.25 mmol) and spray-dried potassium fluoride (0.61 g, 10.5 mmol).

-

If desired, add a catalytic amount of 18-crown-6 (e.g., 0.1 eq, 139 mg).

-

Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

-

Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with water (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., heptane/ethyl acetate gradient) to afford this compound.

Expected Quantitative Data (Estimated based on similar transformations):

| Parameter | Expected Value |

| Yield | 60-80% |

| Physical State | Solid |

| Purity (by HPLC) | >95% |

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The protocols are suitable for laboratory-scale synthesis and can be adapted for the preparation of analogues by varying the starting materials. This compound is a versatile intermediate for the development of novel pharmaceuticals and other functional organic materials.

References

2-Fluoro-5-phenylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: 2-Fluoro-5-phenylpyrimidine has emerged as a valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique electronic properties and structural features offer a versatile platform for the development of potent and selective inhibitors of various biological targets. The presence of the fluorine atom at the 2-position enhances the molecule's metabolic stability and modulates its acidity, while the phenyl group at the 5-position provides a key anchor for structure-activity relationship (SAR) studies and can be readily functionalized. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.

Applications in Drug Discovery

The this compound core is a privileged structure found in a variety of bioactive molecules, demonstrating a broad range of therapeutic potential. Key application areas include oncology, infectious diseases, and inflammatory disorders.

As Kinase Inhibitors in Oncology

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The this compound scaffold has been successfully employed to develop potent inhibitors of several kinases implicated in cancer progression, including Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies. Derivatives of 2-phenylpyrimidine have shown potent inhibitory activity against BTK. For instance, compound 11g from a series of 2-phenylpyrimidine derivatives demonstrated an impressive inhibition rate of 82.76% at a concentration of 100 nM.[1] These compounds typically function by blocking the phosphorylation of BTK and its downstream substrate PLCγ2, thereby inducing cell cycle arrest and apoptosis in leukemia cell lines.[1]

Table 1: Biological Activity of Representative 2-Phenylpyrimidine-based BTK Inhibitors [1]

| Compound | Target Cell Line | IC50 (µM) | BTK Inhibition Rate (%) @ 100 nM |

| 11g | HL60 | 3.66 | 82.76 |

| Raji | 6.98 | ||

| Ramos | 5.39 |

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. The 2-phenylpyrimidine scaffold has been utilized to develop inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

As Antifungal Agents

The 2-phenylpyrimidine moiety has also been explored for the development of novel antifungal agents. These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. A series of novel 2-phenylpyrimidine derivatives have been designed and synthesized, with some compounds exhibiting potent, broad-spectrum antifungal activity against various pathogenic fungi.[2]

Experimental Protocols

The versatile nature of the this compound scaffold allows for a variety of chemical transformations to generate diverse libraries of compounds. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the phenyl group can be introduced or further functionalized via cross-coupling reactions.

Protocol 1: Synthesis of 2-Amino-5-phenylpyrimidine Derivatives via Nucleophilic Aromatic Substitution (Representative Protocol)

This protocol describes a general method for the synthesis of 2-(substituted-amino)-5-phenylpyrimidines from this compound.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-amino-5-phenylpyrimidine derivatives.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, morpholine)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-